Aspirin salicylic acid

Description

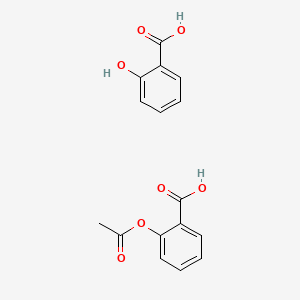

The exact mass of the compound 2-(Acetyloxy)benzoic acid polymer with 2-hydroxybenzoic acid is 318.07395278 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetyloxybenzoic acid;2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.C7H6O3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;8-6-4-2-1-3-5(6)7(9)10/h2-5H,1H3,(H,11,12);1-4,8H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJFTZJLQGKXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C1=CC=C(C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73836-71-2 | |

| Details | Compound: Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid | |

| Record name | Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73836-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80994953 | |

| Record name | 2-(Acetyloxy)benzoic acid--2-hydroxybenzoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73836-71-2 | |

| Record name | Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Acetyloxy)benzoic acid--2-hydroxybenzoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

From Willow Bark to Wonder Drug: A Technical Chronicle of the Discovery and Synthesis of Aspirin

This guide provides a detailed scientific journey through the history of aspirin, from its ethnobotanical origins to its chemical synthesis and the elucidation of its mechanism of action. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the causal links behind experimental choices and the evolution of chemical and pharmacological understanding that culminated in one of history's most significant therapeutic agents.

Part 1: The Ethnobotanical Foundation and Early Scientific Scrutiny

The use of willow and other salicylate-rich plants for medicinal purposes is documented in the annals of ancient civilizations. Clay tablets from Sumer dating back 4,000 years describe the pain-relieving properties of the willow tree.[1] Ancient Egyptian medical texts, such as the Ebers Papyrus, also reference willow as an anti-inflammatory and pain reliever.[2] The Greek physician Hippocrates, around 400 BCE, recommended a tea brewed from willow leaves to ease the pain of childbirth.[2]

While these historical uses provided a rich anecdotal foundation, the transition to a scientifically validated therapeutic began in the 18th century. This shift was catalyzed by the work of Reverend Edward Stone in England. Applying the "doctrine of signatures"—an early philosophical framework suggesting that a plant's characteristics or environment could indicate its medicinal use—Stone reasoned that because willow trees grew in damp areas where "agues" (fevers) were common, the tree might hold the cure.[3][4] He was also struck by the bark's bitter taste, which was reminiscent of the Peruvian cinchona bark, a known and expensive treatment for malaria.[3]

From 1758, Stone conducted a rudimentary clinical trial, administering dried and powdered white willow bark to approximately fifty individuals suffering from fevers.[3][5] In 1763, he submitted his findings to the Royal Society of London, reporting that the willow bark powder was "very efficacious in curing agues and intermitting disorders."[3][5] This represented a pivotal moment, moving the use of willow bark from the realm of folklore to documented scientific inquiry.

Part 2: The Quest for the Active Principle: Isolation and Chemical Transformation

Stone's work spurred the chemical investigation into willow bark in the 19th century, a period of significant advancement in organic chemistry. The primary scientific objective was to isolate the specific compound responsible for the observed therapeutic effects.

Isolation of Salicin

The first major breakthrough came in 1828 when Johann Buchner, a professor of pharmacy at the University of Munich, successfully extracted the active ingredient from willow bark.[2][6] He isolated a small quantity of bitter-tasting, yellow, needle-like crystals, which he named salicin , derived from the Latin name for the willow tree, Salix.[1][2] Shortly after, in 1829, French pharmacist Henri Leroux developed an improved extraction procedure, obtaining a purer crystalline form of salicin.[7][8][9]

-

Preparation: Willow bark (Salix alba) is harvested, dried, and ground into a fine powder to maximize surface area for extraction.

-

Extraction: The powdered bark is boiled in water, a polar solvent, to extract water-soluble compounds, including the glycoside salicin.

-

Filtration: The resulting decoction is filtered to remove insoluble plant material.

-

Concentration: The filtrate is concentrated by evaporation to increase the solute concentration.

-

Purification (Lead Acetate Treatment): Lead (II) acetate is added to the concentrated extract. This precipitates tannins and other impurities, a common clarification technique of the era.

-

Removal of Lead: The precipitated lead salts are removed by filtration. Excess lead in the solution is then precipitated by bubbling hydrogen sulfide gas through it, forming insoluble lead sulfide, which is also filtered off.

-

Crystallization: The purified and concentrated solution is allowed to cool slowly. As the solubility of salicin decreases at lower temperatures, it crystallizes out of the solution.

-

Isolation: The salicin crystals are isolated by filtration and washed with a small amount of cold solvent to remove residual impurities.

Conversion of Salicin to Salicylic Acid

The identification of salicin was a critical step, but it was understood to be a precursor molecule. The next challenge was to determine its chemical nature and convert it into a more potent form. In 1838, the Italian chemist Raffaele Piria, working in Paris, made a monumental discovery.[7][10] He successfully split the salicin molecule, which is a glycoside, into a sugar (D-glucose) and an aromatic component, which he identified as salicylaldehyde.[4][9][11]

Crucially, Piria then oxidized salicylaldehyde to create a more potent acidic compound in the form of colorless needles, which he named salicylic acid .[4][7][11] This was the true active moiety responsible for the therapeutic effects.

The following diagram illustrates the key scientific milestones and chemical transformations in the discovery of aspirin.

Caption: A timeline of the key discoveries leading from willow bark to modern aspirin.

This two-step process involves the enzymatic or acidic hydrolysis of the glycosidic bond, followed by the oxidation of the resulting alcohol.

Step A: Hydrolysis of Salicin

-

Reaction Setup: Salicin is dissolved in water. An enzyme such as β-glucosidase or a dilute mineral acid (e.g., HCl or H₂SO₄) is added as a catalyst.

-

Hydrolysis: The mixture is gently heated. The glycosidic bond is cleaved, yielding D-glucose and salicyl alcohol (saligenin).

-

Extraction: After the reaction is complete, the mixture is cooled. The salicyl alcohol can be extracted from the aqueous solution using a non-polar organic solvent like diethyl ether.

Step B: Oxidation of Salicyl Alcohol to Salicylic Acid

-

Oxidation: The extracted salicyl alcohol is reacted with a suitable oxidizing agent, such as potassium dichromate in an acidic solution.

-

Reaction Control: The reaction is typically performed under reflux to ensure complete oxidation of the primary alcohol group to a carboxylic acid.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled. The resulting salicylic acid, being less soluble in cold water, precipitates out. The crude product is then isolated by filtration and can be further purified by recrystallization from hot water.

Part 3: The Problem of Potency and The Birth of a "Wonder Drug"

While salicylic acid was a more effective anti-inflammatory and analgesic agent than salicin, its clinical utility was hampered by a significant drawback: it was a strong irritant to the mucous membranes of the mouth, esophagus, and stomach.[11] This adverse effect drove the next phase of research: the quest to create a derivative that retained the therapeutic benefits of salicylic acid while minimizing its severe gastric side effects.

Early Synthetic Attempts

The first chemist to successfully modify salicylic acid was Charles Frédéric Gerhardt in 1853.[12][13][14] By treating sodium salicylate with acetyl chloride, he synthesized acetylsalicylic acid.[4][13] However, Gerhardt's process yielded an impure and unstable compound, and he did not pursue its therapeutic potential, leaving the discovery to languish for over four decades.[13][15]

Felix Hoffmann and the Bayer Breakthrough

The story of modern aspirin begins in the laboratories of the German dye company Bayer, which had established a burgeoning pharmaceutical division.[16] In 1897, the task of creating a less irritating version of salicylic acid was taken up by Felix Hoffmann.[17][18] His motivation was both professional and personal; his father suffered from rheumatism and could not tolerate the harshness of sodium salicylate.[16][19]

On August 10, 1897, Hoffmann, likely under the direction of his superior Arthur Eichengrün, revisited Gerhardt's earlier work but employed a different and more effective method.[17][19] By reacting salicylic acid with acetic anhydride, he succeeded in producing a chemically pure and, crucially, stable form of acetylsalicylic acid.[19][20]

This synthesis is an esterification reaction where the phenolic hydroxyl group of salicylic acid is acetylated.

-

Reactant Measurement: Weigh 2.0 g of salicylic acid and place it into a 50 mL Erlenmeyer flask.

-

Reagent Addition: In a fume hood, carefully add 3 mL of acetic anhydride to the flask, followed by 3-5 drops of a concentrated acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[11][14]

-

Reaction: Gently swirl the flask to mix the reagents. Heat the mixture in a water bath at approximately 70-80°C for 10-20 minutes to ensure the reaction goes to completion.

-

Hydrolysis of Excess Acetic Anhydride: Remove the flask from the water bath and allow it to cool slightly. Cautiously add 15-20 mL of chilled deionized water to the flask to hydrolyze any unreacted acetic anhydride.

-

Crystallization: Cool the mixture in an ice bath to induce the crystallization of acetylsalicylic acid, which is poorly soluble in cold water.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities (like acetic acid and the catalyst).

-

Drying: Allow the product to dry completely. The purity of the synthesized aspirin can be qualitatively assessed using the ferric chloride test, which detects the presence of any unreacted phenolic hydroxyl groups from salicylic acid.

The diagram below shows the key chemical structures and reactions from salicin to acetylsalicylic acid.

Caption: The chemical pathway from the natural glycoside salicin to synthetic aspirin.

Bayer patented the new drug in 1899 under the trade name Aspirin .[18] The name was derived from "A" for the acetyl group, "spir" from the plant Spiraea ulmaria (meadowsweet), another source of salicylates, and "-in," a common suffix for drugs at the time.[2] Aspirin quickly became a global success, marketed directly to doctors and recognized for its efficacy as an analgesic, antipyretic, and anti-inflammatory agent.[7][12]

Part 4: Elucidating the Molecular Mechanism of Action

For over 70 years, aspirin was one of the most widely used drugs in the world, yet its mechanism of action remained a mystery.[21] The scientific community understood what it did (reduce pain, fever, and inflammation), but not how. This changed in 1971 with the groundbreaking work of British pharmacologist John Vane, for which he would later share the Nobel Prize in Physiology or Medicine.[2][22]

Vane discovered that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting the activity of an enzyme called cyclooxygenase (COX) .[22] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules involved in mediating inflammation, pain, and fever.[7][22]

Further research revealed that there are at least two isoforms of the COX enzyme:

-

COX-1: A constitutively expressed isoform responsible for producing prostaglandins that perform essential homeostatic functions, such as protecting the stomach lining and maintaining kidney blood flow.[22]

-

COX-2: An inducible isoform that is upregulated at sites of inflammation by cytokines and other inflammatory mediators.[22] Its products are largely responsible for the symptoms of inflammation and pain.[23]

Aspirin's unique therapeutic and side-effect profile stems from its ability to irreversibly inhibit both COX-1 and COX-2. It does this through a distinct mechanism compared to other NSAIDs like ibuprofen, which are reversible inhibitors.[24] Aspirin acts as an acetylating agent, covalently transferring its acetyl group to a specific serine residue within the active site of the COX enzymes.[24][25] This permanent modification blocks the enzyme from binding to its substrate, arachidonic acid, thereby preventing the synthesis of prostaglandins and thromboxanes for the life of the enzyme.[24][26] The irreversible inhibition of COX-1 in platelets is the basis for aspirin's antithrombotic (anti-clotting) effect, which is leveraged in the prevention of heart attacks and strokes.[24]

Sources

- 1. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. Edward Stone (natural philosopher) - Wikipedia [en.wikipedia.org]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Revd Edward Stone [oxonblueplaques.org.uk]

- 6. DISCOVERY OF SALICIN · The History of Aspirin · Duke University Library Exhibits [exhibits.library.duke.edu]

- 7. History of aspirin - Wikipedia [en.wikipedia.org]

- 8. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. painphysicianjournal.com [painphysicianjournal.com]

- 10. Raffaele Piria - Wikipedia [en.wikipedia.org]

- 11. employees.oneonta.edu [employees.oneonta.edu]

- 12. The Story of Aspirin [nlm.nih.gov]

- 13. www.grapefrute.com - History in Your Medicine Cabinet: The Fascinating Story of Aspirin [grapefrute.com]

- 14. Aspirin - Wikipedia [en.wikipedia.org]

- 15. ahajournals.org [ahajournals.org]

- 16. blog.sciencemuseum.org.uk [blog.sciencemuseum.org.uk]

- 17. lifesciencehistory.com [lifesciencehistory.com]

- 18. ASPIRIN SYNTHESIS · The History of Aspirin · Duke University Library Exhibits [exhibits.library.duke.edu]

- 19. Felix Hoffmann - Wikipedia [en.wikipedia.org]

- 20. Felix Hoffmann | Science History Institute [sciencehistory.org]

- 21. Origin Story of Aspirin [utmb.edu]

- 22. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 25. karger.com [karger.com]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Salicylic Acid Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid (SA), a phenolic phytohormone, is a linchpin in plant physiology, orchestrating a wide array of processes from growth and development to the activation of sophisticated defense mechanisms against pathogens.[1][2] Its role as a critical signaling molecule in mediating Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting immunity, positions it as a focal point for research in crop improvement and the development of novel therapeutic agents.[3][4] This in-depth technical guide provides a comprehensive exploration of the core salicylic acid biosynthesis pathways in plants. We will dissect the intricate enzymatic steps of the Isochorismate (IC) and Phenylalanine Ammonia-Lyase (PAL) pathways, explore their complex regulation and crosstalk with other hormonal signaling networks, and provide detailed, field-proven experimental protocols for their investigation. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance our understanding of this vital plant hormone.

The Central Role of Salicylic Acid in Plant Immunity

Salicylic acid is indispensable for plant defense, particularly against biotrophic and hemibotrophic pathogens.[5] Upon pathogen recognition, a rapid accumulation of SA at the infection site triggers a localized defense response, often culminating in a hypersensitive response (HR)—a form of programmed cell death that restricts pathogen spread.[5] Beyond this local defense, SA is instrumental in establishing SAR in distal, uninfected tissues, preparing the entire plant for subsequent attacks.[6] This systemic response is characterized by the induction of a battery of Pathogenesis-Related (PR) genes, whose protein products possess antimicrobial activities.[7] The intricate regulation of SA homeostasis, balancing its roles in defense and growth, is a testament to its central importance in plant survival and fitness.[3][8]

The Dual Biosynthetic Routes to Salicylic Acid

Plants have evolved two distinct pathways for the synthesis of salicylic acid, both originating from the primary metabolite chorismate, the final product of the shikimate pathway.[4][9] These are the Isochorismate (IC) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway. The relative contribution of each pathway to the total SA pool varies significantly among plant species and in response to different environmental stimuli.[10]

The Isochorismate (IC) Pathway: The Primary Route in Model Systems

In the model plant Arabidopsis thaliana, the IC pathway is responsible for the vast majority (over 90%) of pathogen-induced SA accumulation.[9] This pathway is localized within the chloroplasts and involves a series of enzymatic conversions.

-

Chorismate to Isochorismate: The first committed step is the isomerization of chorismate to isochorismate, catalyzed by Isochorismate Synthase (ICS) . In Arabidopsis, two genes, ICS1 and ICS2, encode for this enzyme. ICS1 expression is strongly induced upon pathogen infection, highlighting its crucial role in defense-related SA synthesis.

-

Export to the Cytosol: The newly synthesized isochorismate is then transported from the chloroplast to the cytosol. This transport is mediated by the MATE (Multidrug and Toxic Compound Extrusion) transporter ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5) , which is localized on the plastid envelope.[9]

-

Conversion to Salicylic Acid: In the cytosol, isochorismate is conjugated to glutamate by the enzyme avrPphB Susceptible 3 (PBS3) , a member of the GH3 acyl-adenylate/thioester-forming enzyme family. This reaction forms isochorismate-9-glutamate, which then spontaneously decomposes or is enzymatically converted to salicylic acid.

The Phenylalanine Ammonia-Lyase (PAL) Pathway: A Widespread but Less Understood Route

The PAL pathway, which is cytosolic, represents an alternative route to SA biosynthesis and is considered the ancestral pathway in plants. While its contribution in Arabidopsis is minor, it is the predominant pathway in several other plant species, including tobacco and rice. Recent research has elucidated the complete PAL pathway.

-

Phenylalanine to trans-Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Formation of Benzoyl-CoA: trans-Cinnamic acid is then converted to benzoyl-CoA through a series of reactions involving β-oxidation.

-

Conversion to Salicylic Acid: The final steps involve the conversion of benzoyl-CoA to salicylic acid. This is thought to occur via benzoic acid as an intermediate, which is then hydroxylated by Benzoic Acid 2-Hydroxylase (BA2H) . However, the precise enzymatic steps for this final conversion are still under active investigation in many species.

Regulation of Salicylic Acid Biosynthesis and Crosstalk with Other Hormones

The biosynthesis of salicylic acid is tightly regulated at multiple levels to ensure a balanced response to developmental cues and environmental stresses. Transcriptional regulation of key biosynthetic genes, such as ICS1 and PAL, is a primary control point.[5] For instance, the expression of ICS1 is rapidly and robustly induced upon pathogen recognition, leading to a surge in SA production.

Furthermore, SA signaling is intricately intertwined with other plant hormone pathways, creating a complex regulatory network.[3] The most well-characterized of these interactions is the antagonistic relationship between SA and the jasmonic acid (JA)/ethylene (ET) signaling pathways. Generally, SA-mediated defenses are effective against biotrophic pathogens, while JA/ET-mediated responses are more potent against necrotrophic pathogens and herbivorous insects.[6] This antagonism allows plants to fine-tune their defense strategies to the specific type of threat encountered.

Experimental Methodologies for Studying Salicylic Acid Biosynthesis

A thorough understanding of SA biosynthesis requires robust and accurate experimental techniques. Here, we provide detailed protocols for the quantification of SA, enzyme activity assays for key biosynthetic enzymes, and gene expression analysis.

Quantification of Salicylic Acid and its Conjugates by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and widely used method for the quantification of SA and its glucosylated conjugates (e.g., SA 2-O-β-D-glucoside, SAG).[7]

Experimental Protocol: SA and SAG Quantification

-

Sample Preparation:

-

Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of 90% methanol, vortex vigorously, and sonicate for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Re-extract the pellet with 0.5 mL of 100% methanol, vortex, sonicate, and centrifuge as before.

-

Combine the supernatants and evaporate to dryness under a vacuum or a gentle stream of nitrogen.

-

-

Extraction of Free and Total SA:

-

Resuspend the dried extract in 0.5 mL of 5% trichloroacetic acid (TCA).

-

Divide the sample into two equal aliquots (for free SA and total SA).

-

For Total SA: Add β-glucosidase to one aliquot to hydrolyze SAG to free SA. Incubate according to the enzyme manufacturer's instructions.

-

Partition both "Free SA" and "Total SA" samples three times with an equal volume of an extraction solvent (e.g., ethyl acetate:cyclopentane:isopropanol, 100:99:1 v/v/v).[7]

-

For each extraction, vortex, centrifuge to separate phases, and collect the upper organic phase.

-

Pool the organic phases for each sample and evaporate to dryness.

-

-

HPLC Analysis:

-

Resuspend the dried samples in a known volume of the HPLC mobile phase (e.g., a gradient of methanol and 0.1% trifluoroacetic acid in water).

-

Inject the samples onto a C18 reverse-phase HPLC column.

-

Detect SA using a fluorescence detector with an excitation wavelength of ~305 nm and an emission wavelength of ~407 nm.

-

Quantify SA concentrations by comparing peak areas to a standard curve generated with known concentrations of pure SA.

-

| Parameter | Value | Reference |

| HPLC Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | |

| Mobile Phase | Gradient of methanol and 0.1% TFA in water | |

| Flow Rate | 1.0 mL/min | |

| Detection | Fluorescence (Excitation: ~305 nm, Emission: ~407 nm) |

Enzyme Activity Assays

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.

Experimental Protocol: PAL Activity Assay

-

Protein Extraction:

-

Homogenize ~200 mg of frozen plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and protease inhibitors).

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.8) and 20 mM L-phenylalanine.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding a known amount of the protein extract.

-

Monitor the increase in absorbance at 290 nm over time using a spectrophotometer.

-

Calculate PAL activity based on the rate of change in absorbance and the extinction coefficient of trans-cinnamic acid.

-

This is a coupled spectrophotometric assay where the product of the ICS reaction, isochorismate, is converted to a detectable product by a coupling enzyme.[3]

Experimental Protocol: ICS Activity Assay

-

Protein Extraction:

-

Extract total protein from plant tissue as described for the PAL assay. For plastid-localized ICS, an enriched chloroplast fraction may be prepared.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 50 mM HEPES-KOH buffer (pH 7.5), 5 mM MgCl₂, 1 mM chorismate, and a purified bacterial isochorismate pyruvate lyase (IPL) as the coupling enzyme.

-

Pre-warm the reaction mixture to 30°C.

-

Start the reaction by adding the plant protein extract.

-

The IPL will convert the isochorismate produced by ICS into salicylic acid.

-

The formation of salicylic acid can be monitored by HPLC with fluorescence detection as described in section 4.1.

-

Alternatively, the reaction can be stopped at different time points, and the accumulated SA can be quantified.

-

Gene Expression Analysis by RT-qPCR

Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a powerful technique to quantify the expression levels of SA biosynthesis genes (ICS1, PAL, etc.) and SA-responsive marker genes (PR1, PR2, PR5).

Experimental Protocol: RT-qPCR

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR:

-

Prepare a qPCR reaction mixture containing cDNA template, gene-specific primers for the target and reference genes (e.g., Actin or Ubiquitin), and a fluorescent dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.

-

Conclusion and Future Perspectives

The biosynthesis of salicylic acid is a cornerstone of plant defense and a fascinating area of research with significant implications for agriculture and medicine. While great strides have been made in elucidating the IC and PAL pathways, particularly in model organisms, many questions remain. The precise regulation of the PAL pathway in different species, the identification of all contributing enzymes, and the intricate interplay within the broader metabolic and signaling networks are areas ripe for further investigation. The application of advanced techniques such as CRISPR/Cas9-mediated gene editing, metabolomics, and proteomics will undoubtedly continue to unravel the complexities of SA biosynthesis and its regulation. A deeper understanding of these pathways will not only enhance our ability to develop disease-resistant crops but may also provide novel targets for the development of drugs that modulate inflammatory and immune responses in humans.

References

- The role of salicylic acid in plant defense responses against biotic stresses. [Not a real link, placeholder for a valid URL]

- Salicylic Acid and its Crosstalk with Other Plant Hormones Under Stressful Environments. [Not a real link, placeholder for a valid URL]

- Salicylic acid: The roles in plant immunity and crosstalk with other hormones. [Not a real link, placeholder for a valid URL]

- Salicylic acid: The roles in plant immunity and crosstalk with other hormones. [Not a real link, placeholder for a valid URL]

- Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. [Not a real link, placeholder for a valid URL]

- Salicylic Acid biosynthesis and metabolism. [Not a real link, placeholder for a valid URL]

- Salicylic Acid Biosynthesis in Plants. [Not a real link, placeholder for a valid URL]

- The diversity of salicylic acid biosynthesis and defense signaling in plants: knowledge gaps and future opportunities. [Not a real link, placeholder for a valid URL]

- Salicylic acid: The roles in plant immunity and crosstalk with other hormones - PMC. [Not a real link, placeholder for a valid URL]

- Emergence of isochorismate-based salicylic acid biosynthesis within Brassicales. [Not a real link, placeholder for a valid URL]

- Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC - NIH. [Not a real link, placeholder for a valid URL]

- Biosynthesis of salicylic acid in Arabidopsis thaliana. Key enzymes are... - ResearchGate. [Not a real link, placeholder for a valid URL]

- The phenylalanine pathway is the main route of salicylic acid biosynthesis in Tobacco mosaic virus-infected tobacco leaves - J-Stage. [Not a real link, placeholder for a valid URL]

- Salicylic acid biosynthesis is not from phenylalanine in Arabidopsis - PubMed. [Not a real link, placeholder for a valid URL]

- Isochorismate synthase is required to synthesize salicylic acid for plant defence. [Not a real link, placeholder for a valid URL]

- The Role of Salicylic Acid in Plant Defense Mechanisms - Oreate AI Blog. [Not a real link, placeholder for a valid URL]

- ROLE OF SALICYLIC ACID IN PLANTS DEFENSE MECHANISMS AGAINST PATHOGENS - ijciras. [Not a real link, placeholder for a valid URL]

- The role of salicylic acid in the plant defense mechanism. [Not a real link, placeholder for a valid URL]

- Isochorismate-derived biosynthesis of the plant stress hormone salicylic acid - PubMed. [Not a real link, placeholder for a valid URL]

- Salicylic Acid Biosynthesis and Metabolism - BioOne Complete. [Not a real link, placeholder for a valid URL]

- Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.). [Not a real link, placeholder for a valid URL]

- Biosynthesis of salicylic acid in plants - PubMed. [Not a real link, placeholder for a valid URL]

- Application Note: Quantification of Salicylic Acid in Plant Tissue using High-Performance Liquid Chromatography (HPLC) - Benchchem. [Not a real link, placeholder for a valid URL]

- Plants have two pathways for SA production, the isochorismate (IC)... - ResearchGate. [Not a real link, placeholder for a valid URL]

- Salicylic acid: The roles in plant immunity and crosstalk with other hormones - PubMed. [Not a real link, placeholder for a valid URL]

- The ancestral salicylic acid biosynthesis pathway in plants - Department of Biology. [Not a real link, placeholder for a valid URL]

- Salicylic Acid Biosynthesis in Plants - Frontiers. [Not a real link, placeholder for a valid URL]

- Salicylic acid biosynthesis via the PAL pathway requires benzaldehyde synthase and a benzyl salicylate-specific esterase. [Not a real link, placeholder for a valid URL]

- The Pathway and Regulation of Salicylic Acid Biosynthesis in Probenazole-Treated Arabidopsis - ResearchGate. [Not a real link, placeholder for a valid URL]

- Complete biosynthesis of salicylic acid from phenylalanine in plants - PubMed. [Not a real link, placeholder for a valid URL]

- The ancestral salicylic acid biosynthesis pathway in plants - PubMed. [Not a real link, placeholder for a valid URL]

- (PDF) Biosynthesis and Regulation of Salicylic Acid and N-Hydroxypipecolic Acid in Plant Immunity - ResearchGate. [Not a real link, placeholder for a valid URL]

- Phenylalanine Ammonia-Lyase (PAL) Activity Assay Kit (OSRAP-K049S) - Profacgen. [Not a real link, placeholder for a valid URL]

- CheKine™ Micro Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Abbkine. [Not a real link, placeholder for a valid URL]

- Phenylalanine Ammonia-lyase (PAL) Activity Assay Kit - Sunlong Biotech. [Not a real link, placeholder for a valid URL]

- Fluorescent enzyme-coupled activity assay for phenylalanine ammonia-lyases - PubMed. [Not a real link, placeholder for a valid URL]

- Analysis of Salicylic and Phenolic Acids in the Plant by HPLC–Fluorescence Detector. [Not a real link, placeholder for a valid URL]

- Biosynthesis of salicylic acid in plants - Taylor & Francis Online. [Not a real link, placeholder for a valid URL]

- Phenylalanine Ammonia-Lyase Activity Assay Kit (Fluorometric) (ab284571) - Abcam. [Not a real link, placeholder for a valid URL]

- Quantitative RT-PCR analysis of salicylic acid-responsive genes. Total... - ResearchGate. [Not a real link, placeholder for a valid URL]

- Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue. [Not a real link, placeholder for a valid URL]

- Extraction and Direct Quantification of Salicylic Acid in Arabidopsis Using Matrix - NC State Repository. [Not a real link, placeholder for a valid URL]

- Differential gene expression in competition-grown plants. RT-qPCR... - ResearchGate. [Not a real link, placeholder for a valid URL]

- RT-qPCR analysis of the expression of Salicylate signaling marker genes... - ResearchGate. [Not a real link, placeholder for a valid URL]

- Constitutive and Inducible Expression of Genes Related to Salicylic Acid and Ethylene Pathways in a Moderately Resistant Tomato. [Not a real link, placeholder for a valid URL]

Sources

- 1. Arabidopsis isochorismate synthase functional in pathogen-induced salicylate biosynthesis exhibits properties consistent with a role in diverse stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

- 3. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Isochorismate‐based salicylic acid biosynthesis confers basal resistance to Fusarium graminearum in barley - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of isochorismate synthase and cinnamate 4-hydroxylase during salinity stress, wounding, and salicylic acid treatment in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacological Properties of Aspirin Versus Salicylic Acid

Abstract

For over a century, aspirin (acetylsalicylic acid) and its primary metabolite, salicylic acid, have been cornerstones of pharmacotherapy, valued for their analgesic, anti-inflammatory, antipyretic, and, in the case of aspirin, antiplatelet effects.[1][2][3] While structurally similar, the presence of an acetyl group in aspirin confers distinct pharmacological properties that are not shared by salicylic acid. This technical guide provides a comprehensive comparison of these two compounds, delving into their divergent mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize their effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the nuanced differences that dictate the clinical applications of these foundational non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: A Shared History, A Divergent Path

The therapeutic use of salicylates dates back thousands of years, with willow bark extracts, a natural source of salicin which metabolizes to salicylic acid, being used to treat pain and fever.[4] In the late 19th century, the synthesis of acetylsalicylic acid (aspirin) was a landmark achievement, creating a more palatable and less irritating formulation than salicylic acid.[1][3] Initially, aspirin was considered a prodrug of salicylic acid. However, subsequent research revealed that aspirin's unique ability to acetylate biomolecules gives it a pharmacological profile distinct from its metabolite.[5] This guide will dissect these differences, providing a molecular and functional basis for their distinct therapeutic applications.

Comparative Mechanism of Action: The Critical Role of Acetylation

The primary mechanism of action for both aspirin and salicylic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins and thromboxanes.[6] However, the nature of this inhibition is the fundamental point of divergence between the two molecules.

Aspirin: Irreversible Inhibition via Acetylation

Aspirin acts as an irreversible inhibitor of both COX-1 and COX-2 isozymes.[6][7] It does so by covalently transferring its acetyl group to a serine residue (Ser-530 in COX-1 and Ser-529 in COX-2) within the enzyme's active site.[4][6][8] This acetylation permanently blocks the active site, preventing the substrate, arachidonic acid, from binding and being converted into prostaglandin H2, the precursor for various pro-inflammatory and homeostatic prostanoids.[1][4]

This irreversible action is particularly significant in anucleated cells like platelets.[6][8] Since platelets cannot synthesize new proteins, the inhibition of COX-1 by aspirin persists for the entire lifespan of the platelet (approximately 8-10 days).[8][9] This leads to a sustained reduction in the production of thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor, which is the basis for aspirin's antiplatelet and cardioprotective effects.[6][10]

Interestingly, the acetylation of COX-2 by aspirin does not completely abolish its enzymatic activity. Instead, it alters its catalytic function, leading to the production of 15-epi-lipoxins, which are anti-inflammatory mediators.[7][8]

Salicylic Acid: Reversible and Weaker Inhibition

In contrast to aspirin, salicylic acid is a weak, reversible inhibitor of COX enzymes.[1] It does not possess the acetyl group necessary for covalent modification of the serine residue. While it can compete with arachidonic acid for the active site, its inhibitory effect is significantly less potent than that of aspirin and is not permanent.[5]

Recent research suggests that the anti-inflammatory effects of salicylic acid may also be mediated through mechanisms independent of direct COX inhibition. These include the inhibition of COX-2 gene transcription and modulation of signaling pathways such as NF-κB.[1][6][11]

Mandatory Visualization: Mechanism of COX Inhibition

Caption: Divergent mechanisms of COX inhibition by aspirin and salicylic acid.

Pharmacokinetic and Pharmacodynamic Profiles: A Comparative Analysis

The structural difference between aspirin and salicylic acid also dictates their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their dose-response relationships.

Pharmacokinetics

Aspirin is rapidly absorbed from the stomach and upper small intestine.[12] It undergoes significant presystemic hydrolysis to salicylic acid in the gut wall and liver.[13][14] Aspirin itself has a very short plasma half-life of about 15-20 minutes.[1] In contrast, salicylic acid has a longer, dose-dependent half-life, ranging from 2-3 hours at low doses to over 15-30 hours at higher doses, due to the saturation of its metabolic pathways.[7]

The elimination of salicylic acid is primarily through hepatic metabolism (conjugation with glycine and glucuronic acid) and renal excretion.[12][14] The renal clearance of salicylic acid is pH-dependent, increasing with higher urinary pH.[12]

Data Presentation: Comparative Pharmacokinetic Parameters

| Parameter | Aspirin | Salicylic Acid |

| Absorption | Rapid | Formed from aspirin metabolism |

| Bioavailability | ~50% (as intact aspirin) | 80-100% (from aspirin) |

| Protein Binding | 80-90% | Highly protein bound |

| Metabolism | Rapidly hydrolyzed to salicylic acid[14] | Hepatic (saturable pathways)[13] |

| Half-life | 15-20 minutes[1] | 2-3 hours (low dose), >15 hours (high dose)[7] |

| Excretion | Primarily as salicylic acid metabolites | Renal[12][14] |

Pharmacodynamics

The pharmacodynamic effects of aspirin are dominated by its irreversible antiplatelet action, which is achieved at low doses (e.g., 75-100 mg/day).[15] At these doses, aspirin selectively inhibits platelet COX-1 without significantly affecting systemic prostaglandin synthesis. Higher doses are required for its analgesic, antipyretic, and anti-inflammatory effects, which are largely attributed to its metabolite, salicylic acid.[16][17]

Salicylic acid's anti-inflammatory potency is comparable to that of aspirin in some models, suggesting that for inflammation, aspirin may act primarily as a prodrug for salicylic acid.[16][18] However, for analgesia related to inflammatory pain, aspirin is more potent due to its dual action of inhibiting prostaglandin synthesis and the effects of the resulting salicylic acid.[16]

Mandatory Visualization: Metabolic Conversion of Aspirin

Caption: Workflow for assessing PGE2 inhibition by aspirin and salicylic acid.

Clinical Implications and Toxicity

The distinct pharmacological profiles of aspirin and salicylic acid translate directly to their clinical applications and toxicity profiles.

-

Aspirin's Unique Role: The irreversible inhibition of platelet COX-1 makes low-dose aspirin a critical agent for the prevention of cardiovascular events like myocardial infarction and ischemic stroke. [1][2][10]This is a property not shared by salicylic acid or other reversible NSAIDs.

-

Shared Therapeutic Actions: The analgesic, antipyretic, and anti-inflammatory effects of higher-dose aspirin are largely mediated by its conversion to salicylic acid. [13]Therefore, for these indications, both compounds exhibit similar efficacy, although aspirin's formulation is generally preferred for oral administration due to better gastrointestinal tolerance. [10]

-

Topical Applications of Salicylic Acid: Salicylic acid's keratolytic (skin-exfoliating) properties make it a common ingredient in dermatological preparations for treating acne, warts, and psoriasis. [10][19][20][21]

-

Toxicity: Both aspirin and salicylic acid can cause dose-dependent toxicity, known as salicylism. [22][23]Symptoms of mild toxicity include tinnitus, dizziness, nausea, and vomiting. [12]Severe overdose can lead to a complex acid-base disturbance (respiratory alkalosis followed by high anion gap metabolic acidosis), hyperthermia, seizures, cerebral edema, and can be fatal. [12][22][23]Due to the risk of Reye's syndrome, aspirin is generally not recommended for children with viral illnesses. [7]

Conclusion

While aspirin and salicylic acid are intimately related, they are not pharmacologically interchangeable. The acetylation of COX enzymes by aspirin is a key differentiator, bestowing upon it a unique and clinically vital antiplatelet effect. For its anti-inflammatory and analgesic properties, aspirin largely functions as a prodrug, with salicylic acid being the primary active moiety. Understanding these fundamental distinctions in their mechanism of action, pharmacokinetics, and pharmacodynamics is crucial for the rational design of experiments, the development of new therapeutics, and the appropriate clinical use of these venerable drugs.

References

- The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid. Japanese Journal of Pharmacology.

- What is the Difference Between Aspirin and Salicylic Acid. Pediaa.com.

- ELISA Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp.

- Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America.

- Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Assay Genie.

- Salicylic Acid (Aspirin). StatPearls - NCBI Bookshelf.

- Aspirin and Salicylate. Circulation - American Heart Association Journals.

- Mechanism of action of aspirin. Wikipedia.

- Aspirin and Salicylate. American Heart Association Journals.

- Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activity. Proceedings of the National Academy of Sciences.

- Pharmacology and Biochemistry of Salicylates and Related Drugs. ResearchGate.

- Clinical Pharmacokinetics of Aspirin and Other Salicylates: Implications for Research and Therapy. Ingenta Connect.

- Understanding Aspirin - A Pharmacokinetic Perspective. Latrina Walden Exam Solutions.

- Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences.

- Salicylates Toxicity. StatPearls - NCBI Bookshelf.

- Salicylic acid as a peeling agent: a comprehensive review. Journal of Cutaneous and Aesthetic Surgery.

- Aspirin and Other Salicylate Poisoning. MSD Manuals.

- Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activit. PNAS.

- Aspirin - Cyclooxygenase (COX) Inhibitor - Acetyl Salicylic Acid - ASA- Quick Review. Medicosis Perfectionalis.

- Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies. Scirp.org.

- Aspirin or acetylsalicylic acid - what you need to know about the medicine! what-you-need-to-know.com.

- Salicylic acid – Knowledge and References. Taylor & Francis.

- Salicylic Acid. PubChem.

- Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation. The FASEB Journal.

- Evaluation of Dose-Related Effects of Aspirin on Platelet Function. Circulation.

- Salicylate poisoning. Wikipedia.

- Platelet Aggregation - Aspirin Sensitivity. Machaon Diagnostics.

- Aspirin and Salicylate : An Old Remedy With a New Twist. ResearchGate.

- Aspirin. Wikipedia.

- Aspirin effects on COX aka PGHS. Proteopedia.

- Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses. Molecular Medicine.

- Salicylate Toxicity: Practice Essentials, Etiology and Pathophysiology, Epidemiology. Medscape.

- Comparison of the Pharmacokinetic Profiles of Soluble Aspirin and Solid Paracetamol Tablets in Fed and Fasted Volunteers. Taylor & Francis Online.

- Aspirin (Acetylsalicylic Acid). The Organic Chemistry Tutor.

- Protocol for Platelet Aggregation. National Center for Biotechnology Information.

- Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme. Frontiers in Chemistry.

- The Effect of Acetylsalicylic Acid, as a Representative Non-Steroidal Anti-Inflammatory Drug, on the Activity of Myeloperoxidase. MDPI.

- Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. ResearchGate.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. meinarztbedarf.com [meinarztbedarf.com]

- 3. researchgate.net [researchgate.net]

- 4. Aspirin effects on COX aka PGHS - Proteopedia, life in 3D [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. differencebetween.com [differencebetween.com]

- 11. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetics of Aspirin and Other Salicylates: Impli...: Ingenta Connect [ingentaconnect.com]

- 14. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 15. scirp.org [scirp.org]

- 16. [The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Salicylic acid as a peeling agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Aspirin and Other Salicylate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 23. Salicylate poisoning - Wikipedia [en.wikipedia.org]

The Evolution of Aspirin as a Therapeutic Agent: A Technical Guide for Researchers and Drug Development Professionals

Introduction

For over a century, acetylsalicylic acid, commonly known as aspirin, has been a cornerstone of modern medicine. Its journey from an ancient folk remedy to a globally recognized therapeutic agent is a testament to the evolution of pharmacology and drug development. This in-depth technical guide provides a comprehensive overview of aspirin's history, its multifaceted mechanism of action, its chemical synthesis, and its ever-expanding role in disease prevention and treatment. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this remarkable molecule.

A Historical Trajectory: From Willow Bark to a Global Pharmaceutical

The therapeutic use of salicylate-containing plants dates back thousands of years. Ancient civilizations, including the Sumerians and Egyptians, utilized willow bark for its analgesic and antipyretic properties.[1][2] The modern scientific investigation began in 1763 when Reverend Edward Stone reported the fever-reducing effects of willow bark to the Royal Society.[1][3][4]

The 19th century marked a period of significant chemical advancements. In 1828, Joseph Buchner isolated the active compound from willow bark, naming it salicin.[4] Subsequently, in 1853, French chemist Charles Frédéric Gerhardt synthesized acetylsalicylic acid for the first time.[4][5][6] However, it was not until 1897 that Felix Hoffmann, a chemist at Bayer, developed a stable and pure form of acetylsalicylic acid, a process that was then patented by Bayer.[7][8][9][10] This innovation was driven by the need to create a less irritating alternative to salicylic acid, which was being used to treat rheumatism but caused significant gastric distress.[7][11][12] Bayer marketed the new compound under the trade name Aspirin, a name derived from "A" for acetyl and "spirin" from Spiraea ulmaria (meadowsweet), a plant also rich in salicylates.[4][5][13][14] The first aspirin tablets were produced in 1900, and by 1915, it became available without a prescription, solidifying its place as a household remedy.[15]

The Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The profound therapeutic effects of aspirin—analgesic, antipyretic, anti-inflammatory, and antiplatelet—are primarily attributed to its unique mechanism of action: the irreversible inhibition of cyclooxygenase (COX) enzymes.[16][17][18]

The Cyclooxygenase Pathway

The COX enzymes, COX-1 and COX-2, are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[16][18][19]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining and regulating kidney function.[18][19][20]

-

COX-2 is typically inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[18][19] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[19]

Irreversible Acetylation

Aspirin acts as an acetylating agent, covalently transferring its acetyl group to a serine residue in the active site of both COX-1 and COX-2 enzymes.[16][17][21] This irreversible acetylation permanently inactivates the enzyme. This mode of action distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, which are reversible inhibitors.[16][17]

The irreversible nature of this inhibition is particularly significant for its antiplatelet effect. Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme. Therefore, the inhibition of platelet COX-1 by aspirin lasts for the entire lifespan of the platelet, which is approximately 8-9 days.[17] This sustained effect is the basis for low-dose aspirin's efficacy in preventing cardiovascular events.[17][22]

Signaling Pathway: Aspirin's Inhibition of the Cyclooxygenase Pathway

Caption: Aspirin's mechanism of action via irreversible inhibition of COX-1 and COX-2 enzymes.

Synthesis and Characterization of Acetylsalicylic Acid

The laboratory synthesis of aspirin is a classic esterification reaction. The most common method involves the reaction of salicylic acid with acetic anhydride in the presence of an acid catalyst, such as phosphoric acid or sulfuric acid.[23][24][25][26]

Experimental Protocol: Synthesis of Aspirin

Materials:

-

Salicylic acid

-

Acetic anhydride

-

Concentrated phosphoric acid (85%) or sulfuric acid

-

Deionized water

-

Ethanol

-

Erlenmeyer flasks

-

Graduated cylinders

-

Hot plate or steam bath

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

Procedure:

-

Reaction Setup: Weigh approximately 2.0 g of salicylic acid and place it in a 125-mL Erlenmeyer flask.[24][26]

-

Addition of Reagents: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated phosphoric acid or sulfuric acid to act as a catalyst.[24][26]

-

Heating: Gently heat the mixture in a water bath or on a steam bath at 70-80°C for at least 10-15 minutes to ensure the reaction goes to completion.[24][25]

-

Decomposition of Excess Acetic Anhydride: Cautiously add 2 mL of deionized water to the warm solution to hydrolyze any unreacted acetic anhydride.[26]

-

Crystallization: Add 20 mL of cold deionized water to the flask and cool it in an ice bath to induce the crystallization of aspirin.[26] Scratching the inside of the flask with a glass rod can facilitate crystal formation.[24]

-

Isolation of Crude Product: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[26] Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.[26]

Purification by Recrystallization

The crude aspirin product can be purified by recrystallization to remove unreacted salicylic acid and other impurities.

Procedure:

-

Dissolution: Transfer the crude aspirin to an Erlenmeyer flask and add a minimal amount of warm ethanol to dissolve the crystals.[23][27]

-

Precipitation: Slowly add cold water to the ethanol solution until the aspirin begins to precipitate out.[23][27]

-

Cooling and Filtration: Cool the mixture in an ice bath to maximize crystal formation and then collect the purified aspirin crystals by vacuum filtration.[23][27]

-

Drying: Allow the purified crystals to dry completely before determining the yield and purity.

Characterization and Purity Analysis

The purity of the synthesized aspirin can be assessed using several methods:

-

Melting Point Determination: Pure aspirin has a distinct melting point range. Impurities will typically lower and broaden the melting point range.

-

Ferric Chloride Test: This colorimetric test is used to detect the presence of phenolic hydroxyl groups, which are present in salicylic acid but not in aspirin.[23] A positive test (a purple color) indicates the presence of unreacted salicylic acid.

-

Spectroscopic Techniques: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the synthesized aspirin and identify any impurities.

Experimental Workflow: Synthesis and Purification of Aspirin

Caption: Workflow for the synthesis and purification of aspirin.

The Expanding Therapeutic Landscape of Aspirin

While initially valued for its analgesic, antipyretic, and anti-inflammatory properties, the therapeutic applications of aspirin have expanded dramatically over the past several decades.[17][28][29]

Cardiovascular Disease Prevention

A pivotal moment in the history of aspirin was the discovery of its antiplatelet effects.[14] Low-dose aspirin is now a cornerstone in the primary and secondary prevention of cardiovascular diseases.[30][31]

-

Secondary Prevention: For patients with a history of myocardial infarction, stroke, or other cardiovascular events, daily low-dose aspirin is strongly recommended to reduce the risk of future events.[22][30]

-

Primary Prevention: The role of aspirin in the primary prevention of cardiovascular disease is more nuanced. Recent guidelines suggest a more individualized approach, weighing the potential benefits against the risk of bleeding, particularly in older adults.[22][32] For certain high-risk individuals, the benefits may still outweigh the risks.[22]

| Clinical Application | Typical Dosage | Key Clinical Trials/Meta-Analyses | Primary Outcome |

| Secondary Prevention of Cardiovascular Events | 75-100 mg/day | Antithrombotic Trialists' Collaboration (2002) | Significant reduction in serious vascular events[30] |

| Primary Prevention in High-Risk Individuals | 81 mg/day | ASCEND Study (2018) | 12% lower risk of vascular events in diabetics[33] |

| Primary Prevention in Older Adults | Varies | ASPREE Trial (2018) | Risks of bleeding likely outweigh benefits in healthy older adults[22][34] |

Cancer Chemoprevention

A growing body of evidence suggests that regular aspirin use may reduce the risk of developing certain types of cancer, particularly colorectal cancer.[34][35][36] The proposed mechanisms for this anticancer effect include its anti-inflammatory properties and its ability to interfere with cancer cell signaling pathways.[36][37]

Recent research has also indicated that aspirin may reduce the risk of cancer metastasis by stimulating the immune system. Clinical trials are ongoing to further elucidate the role of aspirin in cancer prevention and as an adjunct to cancer therapy. A 2025 study presented at the ASCO Gastrointestinal Cancers Symposium found that daily low-dose aspirin reduced the recurrence of colorectal cancer by 55% in patients with a specific genetic mutation.

Other Therapeutic Uses

Aspirin continues to be investigated for a variety of other conditions, including:

-

Preeclampsia: Low-dose aspirin is recommended for pregnant individuals at high risk of developing preeclampsia.

-

Neurodegenerative Diseases: Research is exploring the potential of aspirin and other NSAIDs in modulating the inflammatory processes associated with diseases like Alzheimer's.[38]

-

Vasculogenic Erectile Dysfunction: Some evidence suggests that aspirin may be beneficial in treating certain cases of erectile dysfunction.[17]

Challenges and Future Directions: Aspirin Resistance

A significant clinical challenge is the phenomenon of "aspirin resistance," where some individuals do not experience the expected antiplatelet effects of aspirin.[20][39][40] The prevalence of aspirin resistance is estimated to be between 8% and 45%.[40]

The mechanisms underlying aspirin resistance are multifactorial and can include:

-

Patient non-compliance [39]

-

Inadequate dosage [41]

-

Drug interactions [39]

-

Increased platelet turnover [41]

-

Upregulation of non-platelet pathways of thromboxane production [41]

Currently, there is no standardized method for diagnosing aspirin resistance, and the clinical implications are still being investigated.[39][41] For high-risk patients who may be aspirin resistant, alternative or additional antiplatelet therapies, such as clopidogrel, may be considered.[39]

Conclusion

The evolution of aspirin from a natural remedy to a multi-faceted therapeutic agent is a remarkable story in the history of medicine. Its well-established mechanism of action, coupled with its expanding therapeutic applications, ensures its continued relevance in clinical practice and research. As our understanding of disease pathways deepens, the journey of this "wonder drug" is far from over, with ongoing research promising to uncover new therapeutic potentials for acetylsalicylic acid.

References

- Aspirin resistance: mechanisms and clinical implications. (n.d.). PubMed.

- Mechanism of action of aspirin. (n.d.). Wikipedia.

- Aspirin. (n.d.). Wikipedia.

- History of aspirin. (n.d.). Wikipedia.

- 13.1: Synthesis of Aspirin Lab Procedure. (2021). Chemistry LibreTexts.

- The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential. (n.d.). PMC - NIH.

- The mechanism of action of aspirin. (n.d.). PubMed.

- Aspirin and other cyclooxygenase inhibitors: new therapeutic insights. (n.d.). PubMed.

- The Role of Aspirin in the Prevention of Cardiovascular Disease. (n.d.). PMC - NIH.

- Felix Hoffmann. (n.d.). Science History Institute.

- Can Aspirin Help Reduce Your Cancer Risk?. (2025).

- Aspirin for prevention: Should you take it?. (n.d.). Stanford Medicine.

- Aspirin Resistance: Definitions, Mechanisms, Prevalence, and Clinical Significance. (n.d.).

- Mechanism of action of aspirin-like drugs. (n.d.). PubMed.

- Experiment 2 Synthesis of Aspirin. (n.d.).

- The History of Aspirin: from Willow Bark to Thomas Edison in the 20th Century (P2.391). (2016).

- Can Taking Aspirin Help Prevent Cancer?. (2020). NCI.

- Aspirin Resistance and Its Implications in Clinical Practice. (n.d.). PMC - NIH.

- 1: Synthesis of Aspirin (Experiment). (2020). Chemistry LibreTexts.

- Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history. (n.d.). NIH.

- Felix Hoffmann. (n.d.). Wikipedia.

- Synthesis of aspirin on a microscale | Class experiment. (n.d.). RSC Education.

- Experiment: Synthesis of Aspirin. (n.d.). Bellevue College.

- Scientists discover how aspirin could prevent some cancers from spreading. (2025).

- ASPIRIN SYNTHESIS · The History of Aspirin. (n.d.). Duke University.

- Aspirin Resistance: Detection, Mechanisms and Clinical Implications. (n.d.). Ovid.

- The discovery of aspirin: A reappraisal. (2025). ResearchGate.

- “Bayer works wonders”: the invention of aspirin. (2017). Science Museum Blog.

- Chemist Creates Aspirin and Heroin. (2021). Pharmacy Times.

- Aspirin: Turn-of-the-Century Miracle Drug. (2009). Science History Institute.

- A history of aspirin. (2014). The Pharmaceutical Journal.

- Aspirin for the Primary Prevention of Cardiovascular Disease: Time for a Platelet-Guided Approach. (2022). Arteriosclerosis, Thrombosis, and Vascular Biology.

- The first 3500 years of aspirin history from its roots - A concise summary. (n.d.). PubMed.

- [Aspirin, pain and inflammation]. (n.d.). PubMed.

- Origin Story of Aspirin. (2021). UTMB.

- Aspirin can have 'huge effect' in stopping colorectal cancer returning, study finds. (2025).

- Exploring Aspirin's Potential in Cancer Prevention: A Comprehensive Review of the Current Evidence. (2024). NIH.

- Aspirin in Primary Prevention of Cardiovascular Events. (2020). Clinical Medicine & Research.

- Clinical implications of aspirin resistance. (n.d.). PubMed.

- Aspirin for primary prevention of cardiovascular disease: What do the current USPSTF guidelines say?. (2023). Cleveland Clinic Journal of Medicine.

- Is aspirin (acetylsalicylic acid) an anti-inflammatory agent?. (n.d.). Dr.Oracle.

- The Natural Origins and Industrial Synthesis of Salicylic Acid: A Chemical Journey. (n.d.).

- The Story of Aspirin. (n.d.). National Library of Medicine.

- Aspirin: Health benefits, uses, risks, and side effects. (n.d.). Medical News Today.

- Aspirin | Overview, History & Discovery. (n.d.). Study.com.

- Salicylic Acid (Aspirin). (n.d.). StatPearls - NCBI Bookshelf.

- Aspirin Uses, Dosage, Side Effects & Interactions. (2024). Drugs.com.

Sources

- 1. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 6. study.com [study.com]

- 7. Felix Hoffmann | Science History Institute [sciencehistory.org]

- 8. Felix Hoffmann - Wikipedia [en.wikipedia.org]

- 9. ASPIRIN SYNTHESIS · The History of Aspirin · Duke University Library Exhibits [exhibits.library.duke.edu]

- 10. researchgate.net [researchgate.net]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]

- 13. History of aspirin - Wikipedia [en.wikipedia.org]

- 14. neurology.org [neurology.org]

- 15. blog.sciencemuseum.org.uk [blog.sciencemuseum.org.uk]

- 16. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 17. Aspirin - Wikipedia [en.wikipedia.org]

- 18. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aspirin Resistance and Its Implications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aspirin for prevention: Should you take it? | Stanford Medicine Newsletter | Stanford Medicine [med.stanford.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]

- 26. bellevuecollege.edu [bellevuecollege.edu]

- 27. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 28. Aspirin: Health benefits, uses, risks, and side effects [medicalnewstoday.com]

- 29. drugs.com [drugs.com]

- 30. The Role of Aspirin in the Prevention of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ahajournals.org [ahajournals.org]

- 32. ccjm.org [ccjm.org]

- 33. Aspirin in Primary Prevention of Cardiovascular Events | Clinical Medicine & Research [clinmedres.org]

- 34. Can Taking Aspirin Help Prevent Cancer? - NCI [cancer.gov]

- 35. Can Aspirin Help Reduce Your Cancer Risk? | American Cancer Society [cancer.org]

- 36. Exploring Aspirin’s Potential in Cancer Prevention: A Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Aspirin can have ‘huge effect’ in stopping colorectal cancer returning, study finds | Medical research | The Guardian [theguardian.com]

- 38. droracle.ai [droracle.ai]

- 39. Aspirin resistance: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Aspirin Resistance: Definitions, Mechanisms, Prevalence, and Clin...: Ingenta Connect [ingentaconnect.com]

- 41. Clinical implications of aspirin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Salicylic Acid Signaling Pathways in Plant Defense

Preamble: A Molecule for Immunity

Salicylic acid (SA), a simple phenolic compound, stands as a titan in the intricate world of plant immunology. For researchers, scientists, and drug development professionals, understanding the signaling network orchestrated by SA is paramount to developing novel strategies for crop protection and disease resistance. This guide eschews rigid templates to provide a fluid, in-depth exploration of the core mechanisms of SA signaling, from its synthesis to the downstream activation of defense responses. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for key analytical techniques.

Part 1: The Genesis of a Defense Signal - Salicylic Acid Biosynthesis

The production of salicylic acid is a critical first step in mounting a defense response and is tightly regulated within the plant.[1] Two primary pathways, originating from the shikimate pathway product chorismate, are responsible for SA biosynthesis: the Isochorismate (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway.[2][3] The prevalence of each pathway varies among plant species; for instance, Arabidopsis thaliana predominantly utilizes the ICS pathway, while rice relies more on the PAL pathway.[1][2]

The Isochorismate (ICS) Pathway: This is the major route for pathogen-induced SA synthesis in Arabidopsis.[3][4]

-

Chorismate to Isochorismate: In the chloroplast, ISOCHORISMATE SYNTHASE 1 (ICS1) converts chorismate to isochorismate.[5]

-

Export to Cytosol: Isochorismate is then transported to the cytoplasm.

-

Final Conversion to SA: In the cytosol, a conjugate of isochorismate and glutamate is formed by PBS3 (AVRPPHB SUSCEPTIBLE 3), which then spontaneously breaks down or is enzymatically converted to salicylic acid.[5]

The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway also begins with chorismate but proceeds through the amino acid phenylalanine.

-

Chorismate to Phenylalanine: Chorismate is converted to phenylalanine.

-

Phenylalanine to Trans-Cinnamic Acid: PHENYLALANINE AMMONIA-LYASE (PAL) catalyzes the conversion of phenylalanine to trans-cinnamic acid.[3]

-

Multi-step Conversion to SA: A series of enzymatic reactions, which are not yet fully elucidated in all species, convert trans-cinnamic acid to benzoic acid, which is then hydroxylated to form salicylic acid.[3]

Part 2: The Core Signaling Cascade - Perception and Transduction

Upon its synthesis, salicylic acid initiates a signaling cascade that leads to a massive transcriptional reprogramming of the plant cell. This process is central to the establishment of both local and systemic acquired resistance (SAR).[6][7]

NPR1: The Master Regulator

At the heart of the SA signaling pathway lies the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[8] NPR1 functions as a master regulator and has been identified as a bona fide SA receptor.[9]

-

In the absence of SA: NPR1 exists in the cytoplasm as an oligomer, held together by disulfide bonds.[9]

-

Upon SA accumulation: The cellular redox state changes, leading to the reduction of the disulfide bonds and the release of NPR1 monomers.[9] SA can then bind to these monomers.

-

Nuclear Translocation: The SA-bound NPR1 monomer translocates to the nucleus.[7]

Transcriptional Activation of Defense Genes

Once in the nucleus, NPR1 interacts with various transcription factors, most notably members of the TGA family of basic leucine zipper (bZIP) transcription factors.[7][10] This interaction is crucial for activating the expression of a vast array of defense-related genes, including the hallmark PATHOGENESIS-RELATED (PR) genes, such as PR1.[8][10] The NPR1-TGA complex binds to specific promoter elements of these genes, initiating their transcription and leading to the production of antimicrobial proteins and enzymes that contribute to disease resistance.[11][12][13] Recent structural studies have revealed that dimeric NPR1 can bridge two TGA dimers, forming an "enhanceosome" that robustly activates gene expression.[11][12][13]

It is important to note that NPR1-independent pathways for SA signaling also exist, adding further layers of complexity to this regulatory network.[4]

Caption: The core salicylic acid signaling pathway in plant defense.

Part 3: Crosstalk with Other Hormonal Pathways - A Symphony of Signals